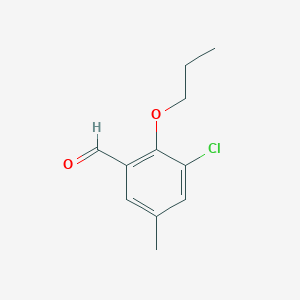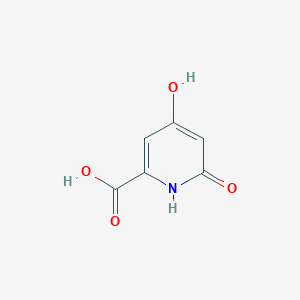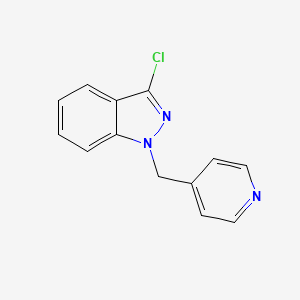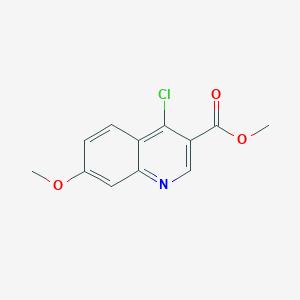
3-Chloro-5-methyl-2-propoxybenzaldehyde
Overview
Description
“3-Chloro-5-methyl-2-propoxybenzaldehyde” is a chemical compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-methyl-2-propoxybenzaldehyde” is1S/C11H14O2/c1-3-6-13-11-5-4-9 (2)7-10 (11)8-12/h4-5,7-8H,3,6H2,1-2H3 . This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Chemical Reactions
- Zinc Halide Template Effects : 3-Chloro-5-methyl-2-propoxybenzaldehyde has been used in the synthesis of pendant-armed dialdehydes and Schiff-base macrocyclic complexes in combination with zinc halides. This process shows how subtle changes in electron-withdrawing and electron-donating groups can affect molecular structures (Chen, Zhang, Jin, & Huang, 2014).
- Transformations by Anaerobic Bacteria : The compound's transformation by anaerobic bacteria in environmental contexts has been explored, where its oxidation and reduction reactions have been studied in detail (Neilson, Allard, Hynning, & Remberger, 1988).
- Darzens Condensation Reaction : It's involved in reactions under the Darzens condensation conditions, demonstrating its potential in organic synthesis (Mamedov & Nuretdinov, 1992).
Biological Applications
- Antioxidant Activity : Studies on derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde have been conducted to evaluate their antioxidant activities, providing insights into potential therapeutic applications (Rijal, Haryadi, & Anwar, 2022).
- Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor, relevant in biological studies (Saha et al., 2011).
Environmental Impact
- Formation of Halogenated Compounds : Its transformation products, like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, have been studied to understand environmental impacts, particularly in water treatment processes (Långvik & Hormi, 1994).
Synthetic Applications
- Catalysis and Polymerization : Research shows its application in the synthesis of macrocyclic complexes which are used as catalysts in processes like olefin polymerization (Matilainen, Klinga, & Leskelä, 1996).
Molecular Synthesis
- Innovative Molecular Structures : Its derivatives have been used in synthesizing unique molecular structures, contributing to the field of organic chemistry (Bloomer & Gazzillo, 1989).
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-methyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-4-14-11-9(7-13)5-8(2)6-10(11)12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRMNMPMWZWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)







